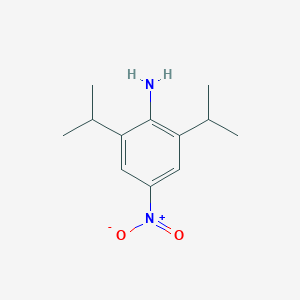

2,6-Diisopropyl-4-nitroaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-nitro-2,6-di(propan-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-7(2)10-5-9(14(15)16)6-11(8(3)4)12(10)13/h5-8H,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQMXCKREXFUBLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1N)C(C)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70398825 | |

| Record name | 2,6-Diisopropyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70398825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163704-72-1 | |

| Record name | 2,6-Bis(1-methylethyl)-4-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163704-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Diisopropyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70398825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Diisopropyl-4-nitroaniline: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2,6-Diisopropyl-4-nitroaniline. The information is curated for researchers, scientists, and professionals in the field of drug development, with a focus on delivering precise data and detailed experimental methodologies.

Core Chemical Properties

This compound is a substituted aniline with notable steric hindrance around the amino group due to the presence of two isopropyl groups at the ortho positions. This structural feature significantly influences its reactivity. The nitro group at the para position is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution.[1]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value |

| IUPAC Name | 4-nitro-2,6-di(propan-2-yl)aniline |

| CAS Number | 163704-72-1 |

| Molecular Formula | C₁₂H₁₈N₂O₂ |

| Molecular Weight | 222.28 g/mol |

| Melting Point | 125-126 °C |

| Boiling Point | 333 °C at 760 mmHg |

| Density | 1.091 g/cm³ |

| SMILES | CC(C)c1cc(cc(c1N)C(C)C)--INVALID-LINK--[O-] |

| InChI | InChI=1S/C12H18N2O2/c1-7(2)10-5-9(14(15)16)6-11(8(3)4)12(10)13/h5-8H,13H2,1-4H3 |

| Appearance | Yellow crystalline solid |

| Solubility | Sparingly soluble in water, soluble in organic solvents like chloroform, DMSO, and ethanol. |

Chemical Structure and Reactivity

The structure of this compound is characterized by a benzene ring substituted with an amino group, a nitro group, and two isopropyl groups. The bulky isopropyl groups at positions 2 and 6 sterically hinder the amino group, which can be strategically exploited to achieve selective chemical transformations.[1] The nitro group's electron-withdrawing nature, combined with the steric hindrance, allows for a range of controlled chemical modifications. The nitro group can be readily reduced to an amino group, opening pathways to synthesize various diamine derivatives.[1] Furthermore, the nitro group can be replaced through nucleophilic aromatic substitution reactions.[1]

Experimental Protocols

Synthesis of this compound

The most common method for synthesizing this compound is through the direct nitration of 2,6-diisopropylaniline.[1] The following protocol is adapted from a patented method for a similar synthesis.[2]

Materials:

-

2,6-diisopropylaniline

-

Concentrated Nitric Acid (67 wt%)

-

Concentrated Sulfuric Acid (98 wt%)

-

Toluene or o-Xylene

-

Ice bath

-

Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer.

Procedure:

-

In a round-bottom flask, dissolve 2,6-diisopropylaniline in toluene or o-xylene.

-

Add a catalytic amount of concentrated sulfuric acid to the solution.

-

Cool the mixture to 0-5 °C using an ice bath.[1]

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture while maintaining the temperature between 0-5 °C. The molar ratio of 2,6-diisopropylaniline to nitric acid should be approximately 1:1.1.[2]

-

After the addition is complete, allow the reaction to stir at this temperature for 4-5 hours.[2]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture over crushed ice and neutralize with a suitable base (e.g., sodium carbonate solution) until the pH is approximately 7.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel.[1]

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve approximately 10-20 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Record the spectrum on a 300 MHz or higher NMR spectrometer. The aromatic protons are expected to appear as a singlet due to the molecule's symmetry. The isopropyl methine protons will appear as a septet, and the isopropyl methyl protons will appear as a doublet.[1]

-

¹³C NMR: Prepare a more concentrated sample (50-100 mg) in a deuterated solvent. Record the proton-decoupled ¹³C NMR spectrum. The number of signals will correspond to the number of chemically non-equivalent carbon atoms.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk.

-

Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory by placing the solid sample directly on the ATR crystal.

-

Record the spectrum over the range of 4000-400 cm⁻¹. Characteristic peaks for the N-H stretching of the amine, C-H stretching of the alkyl groups, and the symmetric and asymmetric stretching of the nitro group should be observed.

Mass Spectrometry (MS):

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze the sample using an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source coupled to a mass analyzer (e.g., quadrupole or time-of-flight).

-

The mass spectrum should show the molecular ion peak [M+H]⁺ or [M]⁺˙ corresponding to the molecular weight of the compound.

Logical Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

References

Synthesis of 2,6-Diisopropyl-4-nitroaniline from 2,6-diisopropylaniline

Synthesis of 2,6-Diisopropyl-4-nitroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of this compound from 2,6-diisopropylaniline. The primary synthetic route involves the electrophilic aromatic substitution (nitration) of the aniline precursor. The steric hindrance provided by the two bulky isopropyl groups at the ortho-positions (2 and 6) of the aniline ring directs the nitration almost exclusively to the para-position (position 4).[1] This high regioselectivity makes the synthesis of this compound a robust and efficient process.

The most common method for this transformation employs a mixture of nitric acid and sulfuric acid. In this system, sulfuric acid serves as both a catalyst and a dehydrating agent, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[1] The reaction conditions, particularly temperature, can be varied to optimize the yield and purity of the desired product.[1]

Reaction Mechanism and Pathway

The nitration of 2,6-diisopropylaniline follows the classical mechanism of electrophilic aromatic substitution. The key steps are:

-

Formation of the Nitronium Ion: Nitric acid is protonated by the stronger sulfuric acid, followed by the loss of a water molecule to generate the nitronium ion.

-

Electrophilic Attack: The electron-rich aromatic ring of 2,6-diisopropylaniline attacks the nitronium ion. The bulky isopropyl groups sterically hinder attack at the ortho positions, leading to a preferential attack at the para position.

-

Deprotonation: A weak base, such as water or the bisulfate ion, removes a proton from the carbon atom bonded to the newly introduced nitro group, restoring the aromaticity of the ring and yielding the final product, this compound.[1]

Experimental Protocols

Two primary protocols for the synthesis of this compound have been reported, differing mainly in the reaction temperature.

Protocol 1: Low-Temperature Synthesis

This method is a common laboratory-scale procedure that focuses on minimizing the formation of potential by-products through strict temperature control.

Methodology:

-

Preparation of Nitrating Mixture: A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is prepared by slowly adding the nitric acid to the sulfuric acid while cooling in an ice bath.

-

Reaction Setup: 2,6-diisopropylaniline is dissolved in a suitable solvent, and the solution is cooled to 0–5 °C in an ice-salt bath.

-

Nitration: The pre-cooled nitrating mixture is added dropwise to the solution of 2,6-diisopropylaniline, ensuring the temperature is maintained between 0 and 5 °C.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is poured onto crushed ice, and the resulting precipitate is collected by filtration. The crude product is then washed with water until neutral and can be further purified by recrystallization.[1]

Protocol 2: High-Temperature Synthesis for Industrial Production

A patent (CN103724213A) describes a method suitable for larger-scale industrial production, which is carried out at a significantly higher temperature. This method is often part of a "one-pot" synthesis to produce subsequent derivatives.[2]

Methodology:

-

Reaction Setup: 2,6-diisopropylaniline is dissolved in a high-boiling point solvent such as toluene or o-xylene in a reactor. A catalytic amount of sulfuric acid is added.

-

Heating: The mixture is heated to 110–115 °C.[2]

-

Nitration: Concentrated nitric acid is added dropwise to the heated solution while maintaining the temperature at 110–115 °C. The reaction is held at this temperature for 4–5 hours.[2]

-

Cooling: After the reaction is complete, the mixture is cooled to 70–80 °C. The product, this compound, is typically not isolated but used directly in the next reaction step, for example, in a condensation reaction with phenol.[2]

Quantitative Data and Reagent Stoichiometry

The following table summarizes the key quantitative parameters for the high-temperature synthesis protocol as described in patent CN103724213A.[2]

| Parameter | Value | Notes |

| Starting Material | 2,6-Diisopropylaniline | --- |

| Solvent | Toluene or o-Xylene | --- |

| Catalyst | Sulfuric Acid (98 wt%) | Catalytic amount |

| Nitrating Agent | Nitric Acid (65-69 wt%) | --- |

| Molar Ratio (Aniline:Nitric Acid) | 1 : 1.05–1.3 | Preferred ratio: 1 : 1.1–1.2 |

| Reaction Temperature | 110–115 °C | Optimal temperature cited as 110 °C |

| Reaction Time | 4–5 hours | --- |

| Product Purity (of subsequent product) | >99.5% (HPLC) | Purity is for the downstream product, 2,6-diisopropyl-4-phenoxyaniline, indicating a high conversion of the nitroaniline intermediate. |

| Yield (of subsequent product) | Up to 99.5% | Yield is for the overall two-step, "one-pot" process. |

Physicochemical Properties

A summary of the key physicochemical properties of the starting material and the final product is provided below.

| Compound | Formula | Molar Mass ( g/mol ) | Appearance | Boiling Point (°C) | Melting Point (°C) |

| 2,6-Diisopropylaniline | C₁₂H₁₉N | 177.29 | Colorless liquid | 257 | -45 |

| This compound | C₁₂H₁₈N₂O₂ | 222.28 | --- | --- | --- |

Data sourced from PubChem and other chemical suppliers.[3][4][5]

Conclusion

The synthesis of this compound from 2,6-diisopropylaniline is a well-established and highly regioselective nitration reaction. The steric hindrance from the ortho-isopropyl groups effectively directs the electrophilic substitution to the para position. Researchers can choose between a low-temperature protocol, which is ideal for laboratory scale and minimizes by-products, and a high-temperature industrial method that allows for a rapid, "one-pot" synthesis of subsequent derivatives. The choice of protocol will depend on the desired scale of the reaction and the required purity of the final product.

References

- 1. This compound | 163704-72-1 | Benchchem [benchchem.com]

- 2. CN103724213A - Synthetic method for 2,6-diisopropyl-4-phenoxy aniline - Google Patents [patents.google.com]

- 3. This compound | C12H18N2O2 | CID 4055565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,6-Diisopropylaniline - Wikipedia [en.wikipedia.org]

- 5. Diisopropylaniline | C12H19N | CID 32484 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Characteristics of 2,6-Diisopropyl-4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and spectroscopic characteristics of 2,6-Diisopropyl-4-nitroaniline, a substituted aniline derivative with applications in chemical synthesis and materials science. The information presented is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of this compound's properties.

Physical and Chemical Properties

This compound presents as a yellow crystalline solid. It is characterized by high solubility in organic solvents. Key physical and chemical data are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₈N₂O₂ | [1] |

| Molecular Weight | 222.28 g/mol | [1][2] |

| Melting Point | 125-126 °C | [2] |

| Boiling Point | 333 °C at 760 mmHg | [2] |

| Density | 1.091 g/cm³ | [2] |

| Flash Point | 155.2 °C | [2] |

| Vapor Pressure | 0.000141 mmHg at 25 °C | [2] |

| Refractive Index | 1.555 | [2] |

| Appearance | Yellow crystalline solid | [2] |

| Solubility | High solubility in organic solvents | [2] |

Spectroscopic Characteristics

The structural attributes of this compound have been elucidated through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The symmetry of the this compound molecule simplifies its NMR spectra. The two isopropyl groups and the two aromatic protons are chemically equivalent due to a plane of symmetry passing through the nitro and amino moieties.[2]

¹H NMR (Predicted):

-

Aromatic Protons (H-3, H-5): A singlet is expected in the aromatic region (typically δ 7.5-8.0 ppm) for the two equivalent protons on the benzene ring.[2]

-

Isopropyl Methine (-CH): A septet, resulting from coupling with the six adjacent methyl protons, is anticipated around δ 3.1 ppm for the two equivalent methine protons.[2]

-

Isopropyl Methyl (-CH₃): A doublet, due to coupling with the single adjacent methine proton, is predicted in the range of δ 1.2-1.4 ppm for the twelve equivalent methyl protons.[2]

-

Amino (-NH₂): A broad singlet, the chemical shift of which can vary with solvent, concentration, and temperature, is expected for the two amino protons.[2]

¹³C NMR (Predicted): Due to the molecule's symmetry, only six distinct signals are expected for the twelve carbon atoms. The spectrum would feature four signals for the aromatic carbons (two for the quaternary carbons C-1, C-2, C-4, C-6 and two for the protonated carbons C-3 and C-5) and two signals for the isopropyl groups (one for the methine carbons and one for the methyl carbons).[2]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups.

-

N-H Stretching: The amino group typically exhibits symmetric and asymmetric stretching vibrations.

-

C-H Stretching: Aromatic and aliphatic C-H stretching bands are expected.

-

N-O Stretching: The nitro group shows characteristic strong asymmetric and symmetric stretching vibrations. For aromatic nitro compounds, these bands typically appear in the regions of 1550-1475 cm⁻¹ (asymmetric) and 1360-1290 cm⁻¹ (symmetric).

-

Aromatic C=C Stretching: Bands corresponding to the stretching of the benzene ring are also present.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is defined by electronic transitions within its conjugated system, which includes the benzene ring, the electron-donating amino group, and the electron-withdrawing nitro group.[2] This configuration leads to a significant intramolecular charge-transfer (ICT) band, which is responsible for the compound's yellow color.[2] The position of this band is sensitive to the polarity of the solvent (solvatochromism).[2] For comparison, the related compound 2,6-diiodo-4-nitroaniline has a maximum absorption (λmax) at 345 nm in diethyl ether, suggesting a similar absorption region for this compound.[2]

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are crucial for obtaining reliable and reproducible data.

Synthesis

The most common method for the synthesis of this compound is the electrophilic aromatic substitution of 2,6-diisopropylaniline.[2]

Procedure:

-

2,6-diisopropylaniline is dissolved in a suitable solvent such as toluene or o-xylene.[3]

-

A catalytic amount of sulfuric acid is added to the solution.[3]

-

The mixture is heated to 110-115 °C.[3]

-

Nitric acid is added dropwise while maintaining the reaction temperature. The molar ratio of 2,6-diisopropylaniline to nitric acid is typically between 1:1.05 and 1:1.3.[3]

-

The reaction is held at this temperature for 4-5 hours to ensure complete nitration.[3]

-

Upon completion, the reaction mixture is cooled.

Purification: The crude product is typically purified by recrystallization.[2] A common solvent system for this process is an ethanol/water mixture.[2]

Characterization

The following diagram illustrates a general workflow for the physical and spectroscopic characterization of a synthesized organic compound like this compound.

Melting Point Determination: A small amount of the purified crystalline solid is packed into a capillary tube and heated in a melting point apparatus. The temperature range over which the solid melts is recorded. A sharp melting point range is indicative of high purity.

Solubility Testing: Qualitative solubility tests are performed by adding a small amount of the compound to various solvents in a test tube and observing its dissolution. This helps to determine suitable solvents for reactions, purification, and analysis.

NMR Spectroscopy: A sample of the compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and placed in an NMR spectrometer. ¹H and ¹³C NMR spectra are acquired to confirm the chemical structure.

IR Spectroscopy: A small amount of the solid compound is analyzed, typically using an ATR-FTIR spectrometer, to identify the characteristic vibrational frequencies of its functional groups.

UV-Vis Spectroscopy: A dilute solution of the compound in a suitable solvent (e.g., ethanol or hexane) is prepared, and its absorbance is measured across the ultraviolet and visible regions of the electromagnetic spectrum using a UV-Vis spectrophotometer.

References

Spectroscopic Data of 2,6-Diisopropyl-4-nitroaniline: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 2,6-Diisopropyl-4-nitroaniline, a substituted aniline derivative with significant applications in chemical synthesis and materials science. The structural and electronic properties of this molecule are elucidated through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research, offering detailed data and experimental methodologies.

Molecular Structure and Properties

This compound possesses a symmetrical structure with two bulky isopropyl groups flanking the amino group and a nitro group in the para position. This substitution pattern significantly influences its chemical reactivity and spectroscopic characteristics.

-

Molecular Formula: C₁₂H₁₈N₂O₂[1]

-

Molecular Weight: 222.28 g/mol [1]

-

CAS Number: 163704-72-1[2]

-

IUPAC Name: 4-nitro-2,6-di(propan-2-yl)aniline[1]

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a tabulated format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Due to the C₂v symmetry of this compound, the number of unique signals in both ¹H and ¹³C NMR spectra is reduced.

Table 1: ¹H NMR Spectroscopic Data

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (H-3, H-5) | 7.5 - 8.0 | Singlet (s) | 2H |

| Amino (-NH₂) | Variable | Broad Singlet (br s) | 2H |

| Isopropyl Methine (-CH) | ~3.1 | Septet (sept) | 2H |

| Isopropyl Methyl (-CH₃) | 1.2 - 1.4 | Doublet (d) | 12H |

Table 2: ¹³C NMR Spectroscopic Data

Due to the molecule's symmetry, six distinct signals are expected for the twelve carbon atoms.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Quaternary Aromatic (C-NO₂) | 145-155 |

| Quaternary Aromatic (C-NH₂) | 140-150 |

| Quaternary Aromatic (C-isopropyl) | 130-140 |

| Aromatic (CH) | 115-125 |

| Isopropyl (CH) | 25-35 |

| Isopropyl (CH₃) | 20-25 |

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: IR Spectroscopic Data

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) |

| Amino (-NH₂) | Asymmetric & Symmetric N-H Stretch | 3300 - 3500 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H | C-H Stretch | 2850 - 3000 |

| Aromatic C=C | C=C Stretch | 1590 - 1610 and 1470-1500 |

| Nitro (-NO₂) | Asymmetric N-O Stretch | 1500 - 1570 |

| Nitro (-NO₂) | Symmetric N-O Stretch | 1300 - 1370 |

| C-N | C-N Stretch | 1250 - 1350 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

Table 4: Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₁₂H₁₈N₂O₂ |

| Exact Mass | 222.136827821 Da[1] |

| Predicted Key Fragment (M-CH₃)⁺ | m/z 207 |

| Predicted Key Fragment (M-NO₂)⁺ | m/z 176 |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

NMR Spectroscopy

A sample of this compound (approximately 10-20 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The spectrum is recorded on a 400 MHz or 500 MHz NMR spectrometer. For ¹H NMR, the spectral width is typically set from -2 to 12 ppm. For ¹³C NMR, a spectral width of 0 to 220 ppm is used with proton decoupling. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

FT-IR Spectroscopy

The infrared spectrum is obtained using a Fourier Transform Infrared (FT-IR) spectrometer. A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample analysis and subtracted from the sample spectrum.

Mass Spectrometry

Mass spectral data is acquired using a mass spectrometer with an electrospray ionization (ESI) or electron impact (EI) source. For ESI, the sample is dissolved in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL and then further diluted. The solution is then introduced into the ion source. For high-resolution mass spectrometry (HRMS), a time-of-flight (TOF) or Orbitrap mass analyzer is used to determine the exact mass of the molecular ion.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

References

Technical Guide: 2,6-Diisopropyl-4-nitroaniline (CAS 163704-72-1) - Properties and Synthetic Applications

For Researchers, Scientists, and Chemical Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,6-Diisopropyl-4-nitroaniline (CAS number 163704-72-1), a key chemical intermediate. The document details its structural characteristics, physicochemical properties, and primary application as a precursor in the synthesis of agrochemicals, particularly the miticide diafenthiuron. While this compound is of significant interest in synthetic organic chemistry, it is important to note that a thorough review of scientific literature reveals no documented biological activities or applications in drug development or pharmacology. This guide, therefore, focuses on its established role as a chemical building block, providing detailed synthetic protocols and reaction pathways.

Chemical and Physical Properties

This compound is a yellow crystalline solid.[1] Its bulky isopropyl groups flanking the amino group create significant steric hindrance, which influences its reactivity and solubility.[2]

| Property | Value | Reference |

| CAS Number | 163704-72-1 | [2] |

| Molecular Formula | C₁₂H₁₈N₂O₂ | [1] |

| Molecular Weight | 222.28 g/mol | [1][2] |

| IUPAC Name | 4-nitro-2,6-di(propan-2-yl)aniline | |

| Melting Point | 125-126 °C | [1][3] |

| Boiling Point | 333 °C at 760 mmHg | [1] |

| Density | 1.091 g/cm³ | [1] |

| Flash Point | 155.2 °C | [1] |

| Solubility | High solubility in organic solvents. | [1] |

| Appearance | Yellow crystalline solid. | [1] |

Synthesis of this compound

The primary route for the synthesis of this compound is the nitration of 2,6-diisopropylaniline.[2] The steric hindrance from the two isopropyl groups directs the nitration to the para position.[2]

Experimental Protocol: Nitration of 2,6-Diisopropylaniline

This protocol is based on established chemical synthesis methods.[1][2]

Materials:

-

2,6-diisopropylaniline

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Toluene or o-Xylene (solvent)

-

Ice bath

-

Reaction flask with stirring and temperature control

-

Dropping funnel

Procedure:

-

Dissolve 2,6-diisopropylaniline in toluene or o-xylene in a reaction flask.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Cool the mixture to 0-5 °C using an ice bath.[2]

-

Slowly add a stoichiometric amount of concentrated nitric acid dropwise to the cooled solution while maintaining the temperature between 0-5 °C to control the exothermic reaction and ensure para-substitution.[2]

-

After the addition is complete, allow the reaction to proceed at this temperature for a specified time to ensure complete conversion.

-

Upon completion, the reaction mixture is carefully quenched with water or a weak base.

-

The organic layer is separated, washed, and dried.

-

The solvent is removed under reduced pressure to yield crude this compound.

Purification: Recrystallization

The crude product can be purified by recrystallization.[2]

Procedure:

-

Dissolve the crude this compound in a hot solvent mixture, such as ethanol and water.[2]

-

Allow the solution to cool slowly.

-

The purified crystals of this compound will precipitate out of the solution.

-

Collect the crystals by filtration and dry them.

Chemical Reactivity and Uses

The primary use of this compound is as a chemical intermediate.[2] The nitro group can be readily reduced to an amino group, and the aniline moiety can undergo various transformations.[2]

Synthesis of 2,6-diisopropyl-4-phenoxy aniline

A key application is the synthesis of 2,6-diisopropyl-4-phenoxy aniline, an important intermediate for the miticide diafenthiuron.[2] This involves a condensation reaction with phenol.[2]

Reduction of the Nitro Group

The nitro group of this compound can be reduced to an amino group to form 2,6-diisopropyl-p-phenylenediamine.[2] This transformation opens up further synthetic possibilities for this molecule.[2]

Biological and Pharmacological Profile

Extensive literature searches have been conducted to identify any reported biological activities, mechanisms of action, or uses of this compound in the context of drug development and life sciences research. These searches have yielded no significant findings. The available data exclusively points to its role as a chemical intermediate in the synthesis of other compounds, primarily for the agrochemical industry. There are no published studies that investigate its pharmacological or toxicological properties in a manner relevant to drug development professionals.

Conclusion

This compound is a well-characterized chemical intermediate with established synthetic utility, particularly in the production of agrochemicals. Its chemical and physical properties are well-documented, and its synthesis is straightforward. However, for researchers and scientists in the field of drug development, it is crucial to recognize that this compound currently has no known biological or pharmacological applications. Future research could potentially explore the biological effects of this molecule, but as of now, its value lies within the realm of synthetic chemistry.

References

The Pivotal Role of 2,6-Diisopropyl-4-nitroaniline as a Chemical Intermediate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Diisopropyl-4-nitroaniline is a sterically hindered aromatic amine that serves as a crucial intermediate in the synthesis of a variety of complex organic molecules, including agrochemicals and materials with specialized electronic properties. Its unique substitution pattern, featuring bulky isopropyl groups flanking the amino group and a strongly electron-withdrawing nitro group in the para position, governs its reactivity and makes it a valuable building block in multi-step synthetic pathways. This technical guide provides an in-depth exploration of the synthesis, key reactions, and applications of this compound, complete with detailed experimental protocols, quantitative data, and process visualizations.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The following tables summarize key data for this intermediate.

| Property | Value |

| CAS Number | 163704-72-1[1] |

| Molecular Formula | C₁₂H₁₈N₂O₂[2][3] |

| Molecular Weight | 222.28 g/mol [1][3] |

| Melting Point | 125-126 °C[4] |

| Appearance | Yellow crystalline solid |

| Solubility | Soluble in organic solvents |

Table 1: Physicochemical Properties of this compound

| Proton Type | Multiplicity | Typical Chemical Shift (δ, ppm) | Integration |

| Aromatic (H-3, H-5) | Singlet (s) | 7.5 - 8.0 | 2H |

| Amino (-NH₂) | Broad Singlet (br s) | Variable | 2H |

| Isopropyl Methine (-CH) | Septet (sept) | ~3.1 | 2H |

| Isopropyl Methyl (-CH₃) | Doublet (d) | 1.2 - 1.4 | 12H |

Table 2: Typical ¹H NMR Spectral Data for this compound [1]

Synthesis of this compound

The primary route for the synthesis of this compound is the direct nitration of 2,6-diisopropylaniline. The bulky isopropyl groups sterically hinder the ortho positions, directing the nitration to the para position.[1] Careful control of the reaction temperature is crucial to maximize the yield of the desired product and minimize the formation of byproducts.[1]

Experimental Protocol: Nitration of 2,6-Diisopropylaniline

This protocol is based on typical nitration procedures for anilines, with specific conditions adapted for 2,6-diisopropylaniline.

Materials:

-

2,6-Diisopropylaniline

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (65-70%)

-

Toluene or o-Xylene

-

Ice

-

Sodium Hydroxide solution (10%)

-

Anhydrous Sodium Sulfate

-

Ethanol (for recrystallization)

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2,6-diisopropylaniline (1.0 mol) in toluene or o-xylene.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Cool the mixture to 0-5 °C using an ice bath.

-

Slowly add a pre-cooled mixture of concentrated nitric acid (1.05-1.3 mol) and concentrated sulfuric acid dropwise via the addition funnel, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at 0-5 °C for 2-4 hours.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

Neutralize the mixture with a 10% sodium hydroxide solution until basic.

-

Separate the organic layer and wash it with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

Purify the crude product by recrystallization from ethanol to yield a yellow crystalline solid.

Key Reactions of this compound as a Chemical Intermediate

The presence of the nitro and amino groups on the sterically hindered aromatic ring allows for a range of subsequent transformations, making this compound a versatile intermediate. The two primary reaction pathways are the reduction of the nitro group to form a diamine and the nucleophilic aromatic substitution of the nitro group.

Reduction of the Nitro Group to 2,6-Diisopropyl-p-phenylenediamine

The reduction of the nitro group to an amine is a fundamental transformation that opens up pathways for the synthesis of various derivatives, including those used in polymer and pharmaceutical applications. Catalytic hydrogenation is a common and efficient method for this conversion.

Materials:

-

This compound

-

10% Palladium on Carbon (Pd/C) catalyst

-

Ethanol

-

Hydrogen gas source

-

Hydrogenation apparatus (e.g., Parr hydrogenator)

Procedure:

-

In a hydrogenation vessel, dissolve this compound in ethanol.

-

Add a catalytic amount of 10% Pd/C.

-

Seal the vessel and purge it with nitrogen, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-3 atm).

-

Stir the reaction mixture at room temperature or with gentle heating (25-50 °C) until the theoretical amount of hydrogen has been consumed.

-

Carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Wash the celite pad with ethanol.

-

Combine the filtrates and remove the solvent under reduced pressure to yield 2,6-diisopropyl-p-phenylenediamine. This reaction typically proceeds with a yield of over 90%.

Nucleophilic Aromatic Substitution of the Nitro Group

The electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution. A key application of this reactivity is the synthesis of 2,6-diisopropyl-4-phenoxy aniline, an important intermediate in the production of the insecticide and acaricide diafenthiuron.

The following protocol describes a one-pot synthesis where this compound is generated in situ and directly converted to the phenoxy derivative.[2]

Materials:

-

2,6-Diisopropylaniline

-

Toluene or o-Xylene

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (65-69 wt%)

-

Potassium Hydroxide or Sodium Hydroxide (30 wt% solution)

-

Phenol

-

Tetrabutylammonium Bromide (catalyst)

-

Anhydrous Sodium Sulfate

-

Ethanol (for recrystallization)

Procedure:

-

Nitration (In Situ):

-

In a four-necked flask equipped with a mechanical stirrer, thermometer, reflux condenser, and addition funnel, add 2,6-diisopropylaniline (1.0 mol), toluene or o-xylene, and a catalytic amount of 98% sulfuric acid.

-

Heat the mixture to 110-115 °C.

-

Slowly add 65-69 wt% concentrated nitric acid (1.05-1.3 mol) dropwise, maintaining the reaction temperature at 110-115 °C.

-

After the addition, maintain the temperature for 4-5 hours.

-

Cool the reaction mixture to 70-80 °C.

-

-

Condensation:

-

To the cooled reaction mixture, add a 30 wt% solution of potassium hydroxide or sodium hydroxide (2 mol), phenol (1 mol), and tetrabutylammonium bromide (0.5-1.1 wt% relative to 2,6-diisopropylaniline).

-

Heat the mixture to reflux and remove the water formed during the reaction.

-

Maintain the reaction at 110-112 °C for 7-10 hours.

-

Cool the reaction mixture.

-

-

Work-up and Purification:

-

Wash the organic phase three times with a 10 wt% sodium hydroxide solution.

-

Dry the organic phase with anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain a solid crude product.

-

Recrystallize the crude product from ethanol to obtain pure 2,6-diisopropyl-4-phenoxy aniline. This one-pot method can achieve a yield of up to 99.5% with a purity of 99.5% (as determined by HPLC).[2]

-

Process Visualizations

The following diagrams, generated using the DOT language, illustrate the key synthetic pathways involving this compound.

Caption: Synthesis of this compound.

Caption: Key reactions of this compound.

Caption: Synthetic workflow to Diafenthiuron.

Conclusion

This compound is a highly valuable and versatile chemical intermediate. Its synthesis and subsequent functional group transformations are critical for the production of a range of important molecules. The detailed experimental protocols and process visualizations provided in this guide offer a comprehensive resource for researchers and professionals in the fields of chemical synthesis and drug development, enabling the efficient and effective utilization of this key building block. The sterically hindered nature of this molecule presents both challenges and opportunities in synthesis, and a thorough understanding of its reactivity is paramount for achieving high yields and purity in subsequent reactions.

References

Electron-Donating and Withdrawing Effects in Substituted Anilines: A Core Technical Guide

An in-depth technical guide on the electron-donating and withdrawing effects in substituted anilines for researchers, scientists, and drug development professionals.

Aniline, a primary aromatic amine, serves as a fundamental scaffold in a vast array of chemical compounds, from dyes and polymers to pharmaceuticals. The strategic placement of substituents on the aniline ring profoundly alters its electronic properties, reactivity, and biological activity. Understanding the interplay between the amino group and various substituents is paramount for the rational design of molecules with desired characteristics. This guide provides a detailed exploration of electron-donating and electron-withdrawing effects in substituted anilines, focusing on their impact on basicity, reactivity, and spectroscopic signatures, with a particular emphasis on applications in drug development.

Core Principles: Inductive and Resonance Effects

The influence of a substituent on the electron density of the aniline ring and its amino group is primarily governed by two fundamental electronic effects: the inductive effect and the resonance (or mesomeric) effect.

-

Inductive Effect (I): This effect operates through the sigma (σ) bonds and is caused by the electronegativity difference between atoms. Electron-withdrawing groups (EWGs) with high electronegativity (e.g., -NO₂, -Cl, -CF₃) pull electron density away from the ring through the σ-framework, resulting in a -I effect. Conversely, electron-donating groups (EDGs) that are less electronegative than carbon (e.g., alkyl groups like -CH₃) can push electron density towards the ring, exerting a +I effect.

-

Resonance Effect (R or M): This effect involves the delocalization of π-electrons and lone pairs between the substituent and the aromatic ring.

-

+R Effect: Substituents with a lone pair of electrons adjacent to the ring (e.g., -NH₂, -OH, -OCH₃) can donate these electrons into the π-system, increasing the electron density, particularly at the ortho and para positions. The amino group of aniline itself is a powerful +R group.

-

-R Effect: Substituents with π-bonds to electronegative atoms (e.g., -NO₂, -C=O, -CN) can withdraw electron density from the ring's π-system, decreasing electron density at the ortho and para positions.

-

The overall electronic influence of a substituent is a combination of these two effects. For instance, halogens exhibit a -I effect but a +R effect; in their case, the inductive effect typically dominates.

Quantitative Analysis: The Hammett Equation

The Hammett equation provides a quantitative framework for correlating the electronic effects of meta- and para-substituents with reaction rates and equilibrium constants.[1][2] The equation is expressed as:

log(K/K₀) = σρ or log(k/k₀) = σρ

Where:

-

K or k is the equilibrium constant or rate constant for the substituted reactant.

-

K₀ or k₀ is the constant for the unsubstituted reactant (hydrogen).

-

σ (sigma) is the substituent constant , which depends only on the nature and position of the substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

-

ρ (rho) is the reaction constant , which is characteristic of the reaction and its conditions.[1][2] A positive ρ value indicates that the reaction is favored by electron-withdrawing groups, while a negative ρ value suggests it is favored by electron-donating groups.

Impact on Physicochemical Properties

Basicity and pKa Values

The basicity of aniline is attributed to the lone pair of electrons on the nitrogen atom. Substituents significantly modulate this basicity by altering the availability of this lone pair for protonation. The pKa of the conjugate acid (anilinium ion) is used as a measure of the amine's basicity; a higher pKa corresponds to a stronger base.[3]

-

Electron-Donating Groups (EDGs): EDGs (e.g., -CH₃, -OCH₃, -NH₂) increase the electron density on the nitrogen atom through inductive and/or resonance effects. This makes the lone pair more available to accept a proton, thus increasing the basicity of the aniline derivative compared to aniline itself.[4][5][6]

-

Electron-Withdrawing Groups (EWGs): EWGs (e.g., -NO₂, -CN, -Cl) decrease the electron density on the nitrogen atom.[3][7] This delocalization makes the lone pair less available for protonation, resulting in a weaker base with a lower pKa value.[3][7] The effect is most pronounced when the EWG is at the ortho or para position, where it can directly participate in resonance with the amino group.[3]

The following diagram illustrates the logical relationship between substituent effects and the basicity of aniline.

Caption: Logical flow of substituent effects on aniline basicity.

The table below summarizes the experimental pKa values for a series of substituted anilines, illustrating these trends.

| Substituent (Position) | pKa of Conjugate Acid | Electronic Effect |

| p-NH₂ | 6.08 | Strong EDG (+R) |

| p-OCH₃ | 5.34 | EDG (+R > -I) |

| p-CH₃ | 5.12 | EDG (+I) |

| m-CH₃ | 4.69 | EDG (+I) |

| H (Aniline) | 4.58 | Reference |

| m-Cl | 3.34 | EWG (-I) |

| p-Cl | 3.98 | EWG (-I > +R) |

| m-NO₂ | 2.50 | Strong EWG (-I, -R) |

| p-NO₂ | 1.02 | Strong EWG (-I, -R) |

| o-NO₂ | -0.29 | Strong EWG (-I, -R) + Steric |

| (Data sourced from multiple references, including) |

Reactivity in Electrophilic Aromatic Substitution (EAS)

The amino group (-NH₂) is a powerful activating and ortho, para-directing substituent in electrophilic aromatic substitution (EAS) reactions.[6][8] This is due to its strong +R effect, which enriches the electron density at the ortho and para positions.

-

Challenges with Aniline in EAS:

-

Over-reactivity: The high reactivity of the aniline ring often leads to poly-substitution, making it difficult to control reactions like bromination to achieve a mono-substituted product.[8]

-

Reaction with Catalysts: In Friedel-Crafts reactions, the basic amino group reacts with the Lewis acid catalyst (e.g., AlCl₃), forming a deactivating -NH₂⁺-AlCl₃ complex. This prevents the desired substitution reaction from occurring.[8][9]

-

-

Protecting Group Strategy: To overcome these issues, the amino group is often temporarily converted into an amide (e.g., acetanilide by reacting with acetic anhydride). This acetamido group is still an ortho, para-director but is less activating than the amino group, allowing for controlled mono-substitution and preventing reaction with Lewis acid catalysts. The protecting group can be easily removed by hydrolysis after the EAS reaction.[8]

Spectroscopic Properties

The electronic changes induced by substituents are reflected in the spectroscopic data of aniline derivatives.

-

NMR Spectroscopy: In ¹H NMR, EDGs shield the aromatic protons, causing an upfield shift (lower ppm), while EWGs deshield them, leading to a downfield shift (higher ppm). Similar trends are observed for the ring carbons in ¹³C NMR.

-

IR Spectroscopy: The N-H stretching frequencies in the IR spectrum are sensitive to the electronic environment. EDGs increase electron density on the nitrogen, which can slightly weaken the N-H bond and lower its stretching frequency. Conversely, EWGs withdraw electron density, strengthening the N-H bond and increasing the stretching frequency.

-

UV-Visible Spectroscopy: The UV-Vis spectrum of aniline shows absorption bands corresponding to π → π* transitions. Substituents can cause a shift in the absorption maximum (λₘₐₓ). EDGs typically cause a bathochromic shift (to longer wavelengths), while EWGs may cause a hypsochromic shift (to shorter wavelengths).

Relevance in Drug Development and Toxicology

Anilines are a common structural motif in pharmaceuticals. However, they are also considered a "structural alert" due to their potential for metabolic activation into toxic species.[10][11]

-

Metabolic Activation: The aniline moiety can undergo metabolic oxidation, primarily by cytochrome P450 (CYP450) enzymes, to form highly reactive electrophilic species such as quinone-imines.[10] These reactive metabolites can covalently bind to cellular macromolecules like proteins and DNA, leading to idiosyncratic adverse drug reactions, hepatotoxicity, and other toxic effects.[10]

-

Signaling Pathways in Aniline Toxicity: Aniline exposure can induce oxidative stress, which in turn activates various cellular signaling pathways. For instance, studies have shown that aniline can lead to the activation of NF-κB and AP-1 transcription factors.[12] This is mediated by upstream kinases, including IκB kinases (IKKs) and mitogen-activated protein kinases (MAPKs) like ERK, JNK, and p38.[12] The activation of these pathways can upregulate the expression of inflammatory and fibrogenic cytokines, contributing to tissue damage and potential tumorigenesis.[12]

The diagram below illustrates a simplified pathway of aniline-induced oxidative stress and signaling.

Caption: Aniline-induced oxidative stress signaling pathway.

-

Isosteric Replacement: To mitigate these risks, medicinal chemists often employ a strategy of isosteric replacement, where the aniline group is substituted with other functional groups that mimic its size and electronic properties but are less prone to metabolic activation.[10][11]

Experimental Protocols

Protocol for Determination of pKa by Potentiometric Titration

This method involves monitoring the pH of a solution of the aniline derivative as a strong acid is added. The pKa is determined from the resulting titration curve.

Materials and Equipment:

-

Substituted aniline sample

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Deionized water (boiled to remove CO₂)

-

Calibrated pH meter with a combination electrode

-

Magnetic stirrer and stir bar

-

Burette (50 mL)

-

Beaker (100 mL)

Procedure:

-

Accurately weigh a known amount of the substituted aniline and dissolve it in a known volume of deionized water in the beaker.

-

Place the beaker on the magnetic stirrer and add the stir bar.

-

Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully covered and not in the path of the stir bar.

-

Record the initial pH of the solution.

-

Fill the burette with the standardized HCl solution and record the initial volume.

-

Add the HCl solution in small, precise increments (e.g., 0.5 mL). After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

-

Continue the titration well past the equivalence point (the point of rapid pH change).

-

Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.

-

The pKa of the anilinium ion is the pH at the half-equivalence point (the point where half of the aniline has been protonated). This corresponds to the midpoint of the steepest part of the curve. Alternatively, the inflection point of the curve can be found by plotting the first derivative (ΔpH/ΔV) against volume.

The following diagram outlines the workflow for this experiment.

Caption: Workflow for pKa determination by titration.

Protocol for Synthesis of a Substituted Aniline via Imine Condensation-Isoaromatization

This protocol describes a catalyst- and additive-free method for synthesizing 2-benzyl-N-substituted anilines.[13][14]

Materials and Equipment:

-

(E)-2-arylidene-3-cyclohexenone (starting material)

-

Primary aliphatic amine (e.g., propylamine)

-

1,2-Dimethoxyethane (DME) as solvent

-

Glass vial with a magnetic stirrer

-

Heating plate

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) plate and chamber

-

Silica gel for column chromatography

Procedure:

-

In a vial containing a magnetic stirrer, place (E)-2-arylidene-3-cyclohexenone (0.2 mmol).

-

Add the primary aliphatic amine (2.0 mmol, 10 equivalents) to the vial.

-

Add DME (2 mL) as the solvent.

-

Seal the vial and stir the reaction mixture at 60 °C.

-

Monitor the progress of the reaction using TLC analysis.

-

Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature.

-

Concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting residue by column chromatography on silica gel to isolate the desired 2-benzyl-N-substituted aniline product.[13][14]

Conclusion

The electronic effects of substituents on the aniline ring are a cornerstone of physical organic chemistry with profound implications for synthetic strategy and drug design. Electron-donating groups enhance the basicity and reactivity of anilines, while electron-withdrawing groups have the opposite effect. A quantitative understanding of these principles, aided by frameworks like the Hammett equation, allows for the fine-tuning of molecular properties. For drug development professionals, this knowledge is critical not only for optimizing pharmacological activity but also for mitigating the metabolic liabilities associated with the aniline scaffold, ultimately leading to the design of safer and more effective medicines.

References

- 1. Hammett equation - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. quora.com [quora.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 7. journaleras.com [journaleras.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 13. BJOC - Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines [beilstein-journals.org]

- 14. Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2,6-Diisopropyl-4-nitroaniline in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,6-diisopropyl-4-nitroaniline, a key intermediate in various synthetic processes. A detailed understanding of its solubility is crucial for its application in research, particularly in drug development and materials science, where it informs decisions on reaction conditions, purification methods, and formulation strategies.

Core Properties of this compound

This compound is a yellow crystalline solid with a molecular weight of 222.28 g/mol .[1][2] Its structure, featuring a nitro group and two bulky isopropyl groups on the aniline ring, significantly influences its physical and chemical properties, including its solubility. The nitro group imparts polarity, while the diisopropyl groups contribute to its steric bulk and lipophilicity.

Solubility Profile

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Notes |

| Water | Sparingly Soluble | The polar nitro and amino groups are countered by the large hydrophobic diisopropylphenyl structure. |

| Chloroform | Soluble | A common non-polar organic solvent capable of dissolving the compound.[1] |

| Dimethyl Sulfoxide (DMSO) | Soluble | A polar aprotic solvent known for its strong dissolving power for a wide range of organic compounds.[1] |

| Ethanol | Soluble | A polar protic solvent in which the compound is soluble.[1] It is also used in purification by recrystallization, often in a mixture with water.[1] |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid organic compound like this compound. This method is based on the principle of creating a saturated solution at a specific temperature and then determining the concentration of the solute.

Materials and Equipment:

-

This compound

-

Selected organic solvents (e.g., chloroform, DMSO, ethanol)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or shaker incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature bath or a shaker incubator set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure that the solution reaches saturation.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles.

-

-

Dilution and Quantification:

-

Record the weight of the filtered solution.

-

Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

-

Determine the concentration of this compound in the diluted solution using a validated analytical method such as UV-Vis spectrophotometry or HPLC.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining solubility can be visualized as follows:

Caption: General workflow for the experimental determination of solubility.

Applications in Drug Development

The solubility of a compound is a critical determinant of its bioavailability and therapeutic efficacy. For a compound like this compound, which may serve as a scaffold or intermediate in drug synthesis, understanding its solubility in various solvents is essential for:

-

Reaction Chemistry: Selecting appropriate solvents for synthesis and purification.

-

Formulation Development: Designing suitable delivery systems for potential therapeutic agents derived from this compound.

-

Preclinical Studies: Preparing solutions for in vitro and in vivo testing.

References

The Biological Activity of Nitroaniline Derivatives: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitroaniline derivatives, a class of aromatic compounds characterized by the presence of both a nitro (-NO₂) and an amino (-NH₂) group attached to a benzene ring, have garnered significant attention in medicinal chemistry. The electronic properties conferred by these functional groups, particularly the electron-withdrawing nature of the nitro group, make these compounds versatile scaffolds for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the diverse biological activities of nitroaniline derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to facilitate further research and drug development in this promising area.

Anticancer Activity

Nitroaniline derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Anticancer Data

The following tables summarize the in vitro cytotoxic activity of various nitroaniline derivatives, presenting their half-maximal inhibitory concentrations (IC₅₀).

Table 1: Anticancer Activity of 2,4,6-Trinitroaniline Derivatives against Hep3B (Hepatocellular Carcinoma) Cells

| Compound | IC₅₀ (µM) | Exposure Time | Assay Method | Reference |

| N-phenyl-2,4,6-trinitroaniline | 15.3 ± 1.2 | 48h | MTT Assay | [1] |

| N-(3-nitrophenyl)-2,4,6-trinitroaniline | 12.5 ± 0.9 | 48h | MTT Assay | [1] |

| N-(4-nitrophenyl)-2,4,6-trinitroaniline | 18.7 ± 1.5 | 48h | MTT Assay | [1] |

| N-(3,5-difluorophenyl)-2,4,6-trinitroaniline | 8.9 ± 0.7 | 48h | MTT Assay | [1] |

| N-isopropyl-2,4,6-trinitroaniline | 25.1 ± 2.1 | 48h | MTT Assay | [1] |

| Cisplatin (positive control) | 13.8 ± 1.1 | 48h | MTT Assay | [1] |

Table 2: Anticancer Activity of Phenylthiazole Nitroaniline Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Exposure Time | Assay Method | Reference |

| Phenylthiazole with p-nitroaniline moiety | SKNMC (Neuroblastoma) | 10.8 ± 0.08 | Not Specified | MTT Assay | [2] |

| Phenylthiazole with p-nitroaniline moiety | Hep-G2 (Hepatocellular Carcinoma) | > 50 | Not Specified | MTT Assay | [2] |

| Doxorubicin (positive control) | SKNMC | 0.9 ± 0.02 | Not Specified | MTT Assay | [2] |

Signaling Pathways in Anticancer Activity

Nitroaniline derivatives can induce apoptosis through both the intrinsic and extrinsic pathways. A common mechanism involves the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, mitochondrial membrane depolarization, and subsequent activation of caspases.[1][3] Furthermore, these compounds have been shown to interfere with key cell signaling cascades, including the MAPK and NF-κB pathways, which are often dysregulated in cancer.

The diagram below illustrates a generalized pathway for the induction of apoptosis by nitroaniline derivatives, highlighting the interplay between the intrinsic and extrinsic pathways.

The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways are critical for cell survival and proliferation. Some nitroaniline derivatives exert their anticancer effects by modulating these pathways, often leading to the downregulation of pro-survival signals and the upregulation of pro-apoptotic factors. The diagram below illustrates the potential points of intervention for nitroaniline derivatives in these cascades.

Antimicrobial Activity

Nitroaniline derivatives have shown promise as antimicrobial agents against a range of bacteria and fungi. Their mechanism of action is often attributed to the reduction of the nitro group, which generates reactive nitrogen species that can damage cellular components such as DNA and proteins.[4]

Quantitative Antimicrobial Data

The following table summarizes the in vitro antimicrobial activity of various nitroaniline derivatives, presenting their minimum inhibitory concentrations (MIC).

Table 3: Antimicrobial Activity of Nitroaniline Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Assay Method | Reference |

| Polyaniline doped with picric acid | Escherichia coli | 100 | Agar well diffusion | [5] |

| Polyaniline doped with picric acid | Staphylococcus aureus | 100 | Agar well diffusion | [5] |

| Polyaniline doped with 3,5-dinitrobenzoic acid | Escherichia coli | 100 | Agar well diffusion | [5] |

| Polyaniline doped with 3,5-dinitrobenzoic acid | Staphylococcus aureus | 100 | Agar well diffusion | [5] |

| 2-Methyl-5-nitroaniline derivative 5d | Bacillus cereus RSKK 863 | Not specified | Not specified | [6] |

| 2-Methyl-5-nitroaniline derivative 5f | Escherichia coli ATCC 3521 | Not specified | Not specified | [6] |

| Vanillin derivative with nitroaniline moiety (Compound F) | Escherichia coli | 25 | Well diffusion | [7] |

| Vanillin derivative with nitroaniline moiety (Compound I) | Escherichia coli | 25 | Well diffusion | [7] |

| Ciprofloxacin (positive control) | Escherichia coli | 10 | Well diffusion | [7] |

Anti-inflammatory Activity

Certain nitroaniline derivatives have demonstrated significant anti-inflammatory properties. Their mechanism of action often involves the inhibition of key inflammatory mediators and enzymes, such as nitric oxide (NO) and cyclooxygenases (COX).

Quantitative Anti-inflammatory Data

The following table presents the in vitro anti-inflammatory activity of nitro-substituted benzamide derivatives, showcasing their ability to inhibit nitric oxide production.

Table 4: Anti-inflammatory Activity of Nitro-substituted Benzamide Derivatives

| Compound | Target | IC₅₀ (µM) | Cell Line | Assay Method | Reference |

| Nitrobenzamide Derivative 5 | iNOS (NO production) | 3.7 | RAW264.7 macrophages | Griess Assay | [8] |

| Nitrobenzamide Derivative 6 | iNOS (NO production) | 5.3 | RAW264.7 macrophages | Griess Assay | [8] |

Other Biological Activities

Beyond the major areas highlighted above, nitroaniline derivatives have been explored for a range of other biological activities, including:

-

Enzyme Inhibition: Certain derivatives have shown inhibitory activity against enzymes such as cholinesterases and tyrosinase.[9][10]

-

Antiparasitic Activity: The nitro group is a known pharmacophore in several antiparasitic drugs, and nitroaniline-based compounds are being investigated for this purpose.[4]

-

Herbicidal Activity: Some nitroaniline derivatives have been found to possess herbicidal properties.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of nitroaniline derivatives.

MTT Cell Viability Assay

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

-

96-well plates

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Treat the cells with various concentrations of the nitroaniline derivatives for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.

-

MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Agar Well Diffusion Method for Antimicrobial Susceptibility Testing

This method is used to qualitatively assess the antimicrobial activity of a compound.

Materials:

-

Nutrient agar or Mueller-Hinton agar plates

-

Bacterial or fungal culture

-

Sterile cork borer or pipette tip

-

Solutions of nitroaniline derivatives at known concentrations

-

Positive control (standard antibiotic) and negative control (solvent)

-

Incubator

Procedure:

-

Inoculation: Prepare a standardized inoculum of the test microorganism and uniformly spread it over the surface of an agar plate to create a lawn.

-

Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

-

Compound Addition: Add a defined volume (e.g., 50-100 µL) of the nitroaniline derivative solution, positive control, and negative control into separate wells.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited. A larger zone of inhibition indicates greater antimicrobial activity.

References

- 1. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubcompare.ai [pubcompare.ai]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Detailed protocol for the nitration of 2,6-diisopropylaniline

An Application Note on the Synthesis of 2,6-diisopropyl-4-nitroaniline

Introduction

The nitration of 2,6-diisopropylaniline is a key chemical transformation for the synthesis of this compound. This product serves as a valuable intermediate in the development of various organic compounds, including pharmaceuticals and agricultural chemicals. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the nitronium ion (NO₂⁺) attacks the electron-rich benzene ring of the aniline derivative. The bulky isopropyl groups at the ortho-positions sterically hinder substitution at those sites, directing the incoming nitro group predominantly to the para-position. Careful control of reaction parameters, particularly temperature, is crucial to ensure high selectivity and yield of the desired 4-nitro isomer.[1] This document provides detailed protocols for two common methods for this nitration.

Reaction Scheme

The overall reaction is as follows:

2,6-diisopropylaniline → this compound

The active electrophile, the nitronium ion (NO₂⁺), is typically generated in situ from a mixture of nitric acid and a strong acid catalyst, such as sulfuric acid.[1][2]

Data Presentation

The quantitative data for the two primary synthesis protocols are summarized below for easy comparison.

Table 1: Comparison of Reaction Conditions for the Nitration of 2,6-diisopropylaniline

| Parameter | Protocol 1: Low-Temperature Mixed Acid | Protocol 2: High-Temperature Catalytic Acid |

| Nitrating Agent | Nitric Acid (HNO₃) | Concentrated Nitric Acid (65-69 wt%) |

| Acid Catalyst | Sulfuric Acid (H₂SO₄) | Sulfuric Acid (98 wt%, catalytic amount) |

| Solvent | Sulfuric Acid (acts as solvent and catalyst) | Toluene or o-Xylene |

| Temperature | 0–5 °C | 110–115 °C |

| Reaction Time | Not specified, typically 1-3 hours | 4–5 hours |

| Reagent Molar Ratio | Not specified (excess acid is typical) | 2,6-diisopropylaniline : Nitric Acid = 1 : 1.05–1.3 |

| Reference | [1] | [3] |

Table 2: Product Characterization for this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₈N₂O₂ | [4] |

| Molar Mass | 222.28 g/mol | [4] |

| Appearance | Yellow solid (typical for nitroanilines) | |

| Purity (Typical) | >99% achievable with recrystallization | [3] |

| Yield | High (specifics depend on reaction scale and purification) | [3] |

Experimental Protocols

Protocol 1: Low-Temperature Nitration in Mixed Acid

This method is the most common approach, utilizing a mixture of nitric and sulfuric acids at low temperatures to maximize selectivity for the para-substituted product.[1]

Materials:

-

2,6-diisopropylaniline

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Ice

-

Deionized Water

-

Ethanol (for recrystallization)

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Buchner funnel and flask for vacuum filtration

Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer, add concentrated sulfuric acid. Cool the flask in an ice bath to bring the temperature to 0–5 °C.

-

Substrate Addition: Slowly and carefully add 2,6-diisopropylaniline to the cold sulfuric acid while stirring. Maintain the temperature below 10 °C during the addition. The aniline will protonate to form the anilinium salt, which dissolves in the acid.

-

Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid. This process is highly exothermic and should be done in an ice bath with caution.

-

Nitration Reaction: Add the prepared nitrating mixture dropwise to the stirred solution of 2,6-diisopropylaniline in sulfuric acid. The rate of addition should be controlled to maintain the reaction temperature between 0 and 5 °C.[1]

-

Reaction Completion: After the addition is complete, allow the mixture to stir at 0–5 °C for an additional 1-2 hours to ensure the reaction goes to completion.

-

Quenching: Carefully pour the reaction mixture over a large volume of crushed ice with stirring. This will quench the reaction and precipitate the crude this compound.

-

Isolation: Isolate the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper. This removes any residual acid.

-

Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the final this compound as a solid.

Protocol 2: High-Temperature Nitration with Catalytic Acid